3-Fluoroazetidine-1-sulfonamide
CAS No.: 1282551-33-0
Cat. No.: VC2707590
Molecular Formula: C3H7FN2O2S
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1282551-33-0 |
---|---|
Molecular Formula | C3H7FN2O2S |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 3-fluoroazetidine-1-sulfonamide |
Standard InChI | InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8) |
Standard InChI Key | NZTQSMWAAADWTA-UHFFFAOYSA-N |
SMILES | C1C(CN1S(=O)(=O)N)F |
Canonical SMILES | C1C(CN1S(=O)(=O)N)F |
Introduction
Chemical Identity and Structural Characteristics
3-Fluoroazetidine-1-sulfonamide is a small-molecule compound characterized by its four-membered azetidine ring with fluorine substitution at the 3-position and a sulfonamide group attached to the nitrogen atom. The compound's chemical formula is C₃H₇FN₂O₂S with a molecular weight of 154.16 g/mol . The compound is identified by CAS registry number 1282551-33-0 and MDL number MFCD25509437 .
The chemical structure can be represented by the SMILES notation NS(=O)(=O)N1CC(F)C1, which demonstrates its composition: a four-membered azetidine ring bearing a fluorine atom at the 3-position and a sulfonamide group (-SO₂NH₂) connected to the ring nitrogen . The fluorine atom introduces unique electronic and conformational effects to the molecule, influencing its physical properties and potential biological interactions.
Structural Significance
The combination of a fluorine-substituted azetidine ring with a sulfonamide group creates a structure with significant pharmaceutical potential. The four-membered azetidine ring, while strained, provides a rigid scaffold that can offer specific spatial orientation for biological interactions. The sulfonamide group (-SO₂NH₂) serves as a hydrogen bond donor and acceptor, enabling interaction with biological targets through hydrogen bonding.
Physical and Chemical Properties
Available data indicates that 3-fluoroazetidine-1-sulfonamide exists as a solid at room temperature, typically available at 95% purity in commercial sources . The compound's physical properties are influenced by both the sulfonamide group and the fluorine substitution.
Precursor Relationships
3-Fluoroazetidine-1-sulfonamide is structurally related to 3-fluoroazetidine-1-sulfonyl chloride (C₃H₅ClFNO₂S, MW: 173.59), which serves as a potential synthetic precursor . The conversion of sulfonyl chlorides to sulfonamides represents a common synthetic pathway, where the chloride leaving group is replaced by an amino group through nucleophilic substitution.
Synthesis Methodologies
The synthesis of 3-fluoroazetidine-1-sulfonamide can be approached through several methodologies based on current literature on related compounds.
Traditional Synthesis Routes
Traditional synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride. In the case of 3-fluoroazetidine-1-sulfonamide, this would likely involve:
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Starting with 3-fluoroazetidine as the amine component
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Converting it to the corresponding sulfonyl chloride (3-fluoroazetidine-1-sulfonyl chloride)
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Converting the sulfonyl chloride to the sulfonamide through reaction with ammonia or an ammonia equivalent
The sulfonyl chloride precursor (3-fluoroazetidine-1-sulfonyl chloride) is documented in chemical databases with CAS number 1411940-38-9 , suggesting this synthetic route is viable.
Modern Synthetic Approaches
Recent advances in sulfonamide synthesis provide alternative routes that may be applicable to producing 3-fluoroazetidine-1-sulfonamide. One innovative approach involves the copper-mediated ligand-to-metal charge transfer (LMCT) process, which allows for the one-pot synthesis of sulfonamides from unactivated acids and amines .
This method converts aromatic acids to sulfonyl chlorides, followed by amination to form sulfonamides without requiring prefunctionalization of the native acid or amine . Though specifically developed for aromatic substrates, this methodology represents the type of modern approach that could potentially be adapted for the synthesis of compounds like 3-fluoroazetidine-1-sulfonamide.
Dehydroxyfluorination Considerations
The synthesis of fluorinated azetidines, which are components of 3-fluoroazetidine-1-sulfonamide, can involve dehydroxyfluorination reactions. Research has investigated various conditions for such transformations, including the use of different bases, solvents, and temperatures . These considerations may be relevant when planning a synthetic route that requires the fluorination step in preparing the fluorinated azetidine portion of the molecule.
Applications in Medicinal Chemistry
3-Fluoroazetidine-1-sulfonamide has significant potential in medicinal chemistry, particularly as a building block for the development of pharmaceutical compounds.
Building Block in Complex Pharmaceuticals
The compound serves as an important structural element in more complex pharmaceutical molecules. For example, N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide (PF-07799933) incorporates the 3-fluoroazetidine-1-sulfonamide moiety as a key structural component . This complex molecule (C₁₈H₁₅Cl₂F₂N₅O₃S, MW: 490.31) demonstrates how 3-fluoroazetidine-1-sulfonamide can be utilized in the design of potential therapeutic agents .
Bioisosteric Applications
Sulfonamides serve as important amide bioisosteres in medicinal chemistry. The conversion of amide-containing biologically active molecules to their sulfonamide analogues represents a valuable strategy in drug discovery programs . The sulfonamide group provides distinct hydrogen bonding patterns and increased metabolic stability compared to amides, potentially enhancing pharmacokinetic properties.
Structure-Activity Relationships
The structural features of 3-fluoroazetidine-1-sulfonamide contribute to its potential biological activity through several mechanisms.
Fluorine Effects
The presence of fluorine at the 3-position of the azetidine ring confers several advantageous properties:
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Enhanced metabolic stability by protecting against oxidative metabolism
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Altered lipophilicity, potentially improving membrane permeability
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Modified pKa of neighboring functional groups, potentially affecting binding interactions
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Conformational effects on the azetidine ring, influencing molecular recognition
Sulfonamide Pharmacophore
The sulfonamide group (-SO₂NH₂) serves as a recognized pharmacophore in medicinal chemistry with several key features:
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Hydrogen bond donor and acceptor capabilities
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Tetrahedral geometry around the sulfur atom
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Acidic N-H protons (pKa ~10) that can form ionic interactions under physiological conditions
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Ability to interact with metalloenzymes through coordination with the metal center
These structural features explain why sulfonamides containing fluorine and heterocyclic moieties have shown promising enzyme inhibitory activities, as demonstrated with carbonic anhydrase inhibitors targeting Mycobacterium tuberculosis enzymes .
Current Research Directions
The development and application of compounds like 3-fluoroazetidine-1-sulfonamide continue to evolve in several key research areas.
Novel Synthetic Methodologies
Current research focuses on developing more efficient, sustainable, and selective methods for synthesizing fluorinated sulfonamides. The one-pot synthesis approach for converting carboxylic acids and amines to sulfonamides represents an important advancement in this field . These methodologies aim to simplify synthesis procedures while expanding the scope of accessible sulfonamide derivatives.
Antimicrobial Applications
Fluorinated sulfonamides have shown promise as potential antimicrobial agents with mechanisms of action distinct from traditional antibiotics. Research on sulfonamides incorporating fluorine and 1,3,5-triazine moieties has demonstrated their efficacy as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis . These enzymes are crucial for the life cycle of the bacterium, suggesting that such inhibitors may lead to novel antimycobacterial agents capable of addressing drug resistance issues .
Chemical Probe Development
The reactivity profiles of sulfonyl fluorides and chlorides offer opportunities for developing chemical probes and programmable bifunctional reagents . The differentiated reactivity between sulfonyl chlorides and fluorides enables selective transformations, as demonstrated by the contrasting outcomes when 2-chloro-6-(trifluoromethyl)nicotinic acid is subjected to different halosulfonylation conditions followed by identical one-pot amination .
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